![molecular formula C16H17BrN2O4S B4111164 ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4111164.png)
ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate
Übersicht
Beschreibung
Ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate, also known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS), an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
Ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate inhibits GLS by binding to the active site of the enzyme and preventing the conversion of glutamine to glutamate. This leads to a reduction in the levels of glutamate, an important metabolite for cancer cell growth and survival. The inhibition of GLS by ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate has been shown to induce apoptosis in cancer cells, making it a promising therapeutic target.
Biochemical and Physiological Effects:
ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. This is likely due to the upregulation of GLS in cancer cells, which makes them more sensitive to GLS inhibition by ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate. ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate has also been shown to reduce the levels of glutamate in cancer cells, which can lead to a reduction in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate is its specificity towards GLS, which makes it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate has some limitations in lab experiments, such as its poor solubility in water and its instability in biological fluids. These limitations have led to the development of new ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate analogs with improved properties.
Zukünftige Richtungen
There are many potential future directions for ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate research. One area of interest is the development of new ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate analogs with improved pharmacological properties, such as increased solubility and stability. Another area of interest is the identification of biomarkers that can predict which cancer patients are most likely to respond to ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate treatment. Additionally, ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate may have potential applications in other diseases beyond cancer, such as neurodegenerative disorders and metabolic diseases.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate has been shown to have potential therapeutic applications in cancer treatment. GLS is upregulated in many types of cancer cells, and inhibition of GLS by ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate has been shown to induce apoptosis and inhibit tumor growth in preclinical models. ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
ethyl 2-[2-[2-(4-bromophenoxy)propanoylamino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S/c1-3-22-14(20)8-12-9-24-16(18-12)19-15(21)10(2)23-13-6-4-11(17)5-7-13/h4-7,9-10H,3,8H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQNALVSPGIFQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C(C)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



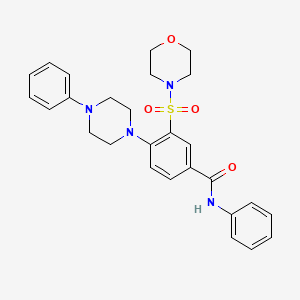
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4111088.png)
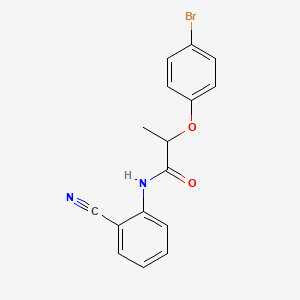
![3,5-dichloro-4-methoxy-N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4111104.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4111112.png)
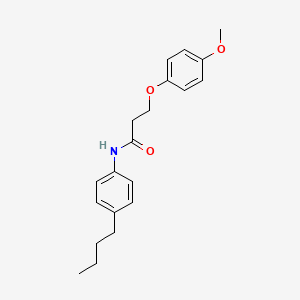

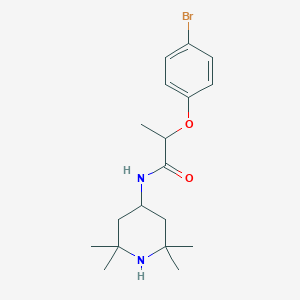
![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B4111141.png)

![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4111157.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4111175.png)
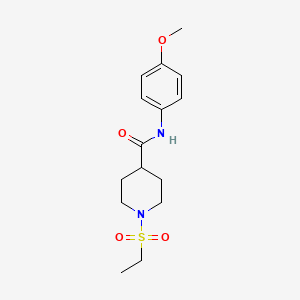
![2-(4-chloro-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4111196.png)